molecular formula C13H13ClN2OS2 B2411576 2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860649-60-1

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol

Cat. No. B2411576
CAS RN: 860649-60-1
M. Wt: 312.83
InChI Key: WSXDTQLBEGSSNP-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol (2C6M4P) is an organosulfur compound that has been studied for its potential applications in various scientific research fields. It is a small molecule with a molecular weight of 265.6 g/mol and a chemical formula of C13H14ClNOS2. 2C6M4P has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Spectroscopic Analysis and Chemotherapeutic Potential

A study conducted by Alzoman et al. (2015) explored the vibrational spectral analysis of a closely related compound using FT-IR and FT-Raman spectroscopic techniques. The study focused on analyzing the molecule's stability, charge delocalization, and nonlinear optical behavior. Molecular docking results suggested potential inhibitory activity against GPb, indicating its potential as an anti-diabetic compound (Alzoman et al., 2015).

2. Synthesis and Cytotoxic Activity

Stolarczyk et al. (2018) presented the synthesis of novel 4-thiopyrimidine derivatives, including a compound similar to the one . This study involved the characterization of these compounds and examination of their cytotoxicity against various cell lines. The results indicated different levels of cytotoxicity, providing insight into the structural influences on biological activity (Stolarczyk et al., 2018).

3. Regioselective Synthesis

Dos Santos et al. (2015) reported a highly regioselective synthesis method for a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, demonstrating the chemical versatility and potential for tailored functionalization of similar pyrimidine compounds (Dos Santos et al., 2015).

4. Benzylation and Nitrosation Studies

Glidewell et al. (2003) explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, providing valuable information on the chemical reactivity and possible transformations of similar pyrimidine derivatives (Glidewell et al., 2003).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-18-8-11-6-12(17)16-13(15-11)19-7-9-2-4-10(14)5-3-9/h2-6H,7-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXDTQLBEGSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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